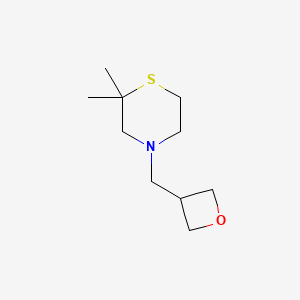
2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of the compound . For instance, derivatives of morpholine and thiomorpholine are the focus of these studies, which are relevant to the compound's chemical class .
Synthesis Analysis
The synthesis of related compounds involves the use of direct amide cyclization of linear precursors, as well as reductive alkylation and amide formation for the synthesis of thiomorpholin-3-one derivatives . Specifically, the synthesis of
Aplicaciones Científicas De Investigación
Oxetanes in Drug Discovery
Oxetanes, such as 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine, have been identified as key structural motifs in drug discovery due to their unique ability to impact aqueous solubility, lipophilicity, metabolic stability, and conformational preferences. Replacing gem-dimethyl or carbonyl groups with an oxetane can significantly enhance aqueous solubility and reduce metabolic degradation rates. The inclusion of oxetanes in drug molecules also influences conformation, favoring synclinal arrangements over antiplanar ones. This structural modification has broad implications, including the potential to replace commonly used fragments like morpholine, thus expanding the chemical space available for drug development. The synthesis of novel oxetanes offers a foundation for their application in various domains of chemistry and pharmacology (Wuitschik et al., 2010).
Antifungal Agents
Derivatives of morpholine, closely related to 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine, have shown potential as broad-spectrum antifungal agents. A particular focus has been on compounds effective against Candida and Aspergillus species. Enhancements in the core morpholine structure, such as the introduction of a gem-dimethyl group, have led to improvements in plasmatic stability while maintaining antifungal efficacy. This research highlights the potential for structurally related compounds to serve as frameworks for developing new antifungal therapies (Bardiot et al., 2015).
Organic Light-Emitting Diode (OLED) Applications
The study of phosphorescent properties of cyclometalated iridium complexes, which share structural similarities with 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine, has provided insights into the development of high-efficiency red phosphorescence suitable for OLED applications. These complexes exhibit high quantum yields and emission lifetimes, with the potential for pure-red emission, demonstrating their utility in enhancing OLED performance and efficiency (Tsuboyama et al., 2003).
Antimicrobial Compounds
Research into the synthesis and evaluation of 2,5-disubstituted 1,3,4-oxadiazole compounds, which are structurally analogous to 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine, has led to the identification of compounds with significant antimicrobial activity. These compounds, characterized by their interaction with various microbial species, demonstrate the versatility of oxetane and morpholine derivatives in contributing to the development of new antimicrobial agents. This area of research holds promise for addressing resistance and toxicity challenges in antimicrobial therapy (Gul et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-10(2)8-11(3-4-13-10)5-9-6-12-7-9/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSVZXLMXMYPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CC2COC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine | |
CAS RN |
1856689-45-6 |
Source


|
| Record name | 2,2-dimethyl-4-[(oxetan-3-yl)methyl]thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
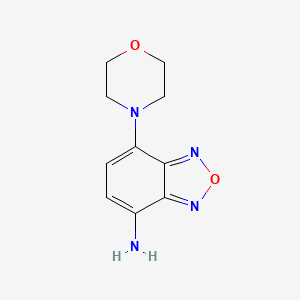


![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)
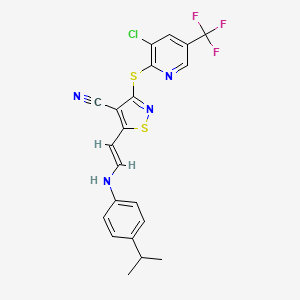
![N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2538620.png)
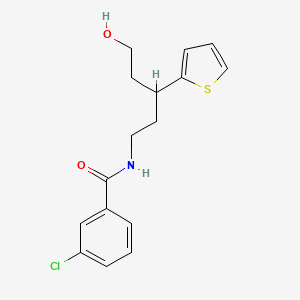

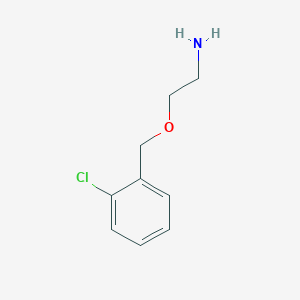
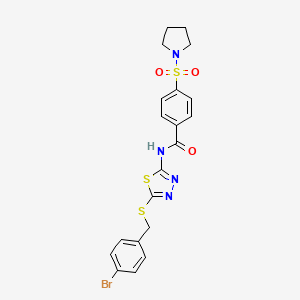
![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2538631.png)
![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)